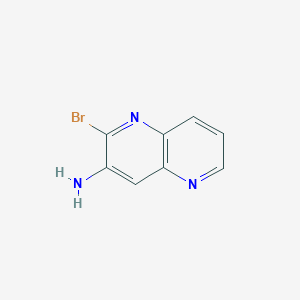

2-Bromo-1,5-naphthyridin-3-amine

Description

BenchChem offers high-quality 2-Bromo-1,5-naphthyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1,5-naphthyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,5-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-8-5(10)4-7-6(12-8)2-1-3-11-7/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNQVKRXPHKTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=N2)Br)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302659 | |

| Record name | 2-Bromo-1,5-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219022-68-0 | |

| Record name | 2-Bromo-1,5-naphthyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219022-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,5-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Bromo-1,5-naphthyridin-3-amine

[1]

Executive Summary

Target Molecule: 2-Bromo-1,5-naphthyridin-3-amine

CAS Registry Number: 1219022-68-0

Molecular Formula: C

This guide outlines a scalable, four-step synthetic route starting from commercially available 3-aminopyridine .[1] The pathway utilizes a modified Skraup reaction to build the naphthyridine core, followed by sequential nitration, reduction, and a highly regioselective bromination. This modular approach allows for intermediate purification, ensuring high fidelity in the final halogenation step.

Retrosynthetic Analysis

The strategic disconnection relies on the late-stage introduction of the bromine atom. Direct cyclization to the 2-bromo-3-amine core is often low-yielding due to competing side reactions.[1] Therefore, the 1,5-naphthyridine core is constructed first, followed by functional group manipulation.[2][3]

Pathway Logic:

-

C2-Br Bond Formation: Achieved via electrophilic aromatic substitution (EAS) on the electron-rich 3-amino scaffold.[1] The amino group directs the electrophile (Br

) to the ortho position (C2), which is also activated by the adjacent ring nitrogen. -

C3-Amine Installation: Derived from the reduction of a nitro group, which is installed via electrophilic nitration of the parent heterocycle.

-

1,5-Naphthyridine Core: Synthesized via a Skraup cyclization of 3-aminopyridine with glycerol.[1]

Figure 1: Retrosynthetic disconnection showing the linear assembly of the functionalized core.[1]

Detailed Synthetic Protocol

Step 1: Synthesis of 1,5-Naphthyridine (Skraup Reaction)

The formation of the bicyclic system is the foundational step. The Sulzberger modification (using sodium m-nitrobenzenesulfonate) is recommended over the traditional arsenic pentoxide method to improve safety and yield.

-

Reagents: 3-Aminopyridine (1.0 eq), Glycerol (3.0 eq), Sodium m-nitrobenzenesulfonate (0.7 eq), Sulfuric acid (H

SO -

Conditions: 140–150 °C, 4 hours.

Protocol:

-

Dissolve 3-aminopyridine in concentrated H

SO -

Add water (4 mL/g) cautiously (exothermic).

-

Add glycerol and sodium m-nitrobenzenesulfonate.

-

Heat the mixture to 140 °C. The reaction is exothermic; control heating to maintain gentle reflux.

-

After 4 hours, cool to room temperature, dilute with ice water, and basify to pH 9–10 with 50% NaOH.

-

Extract with dichloromethane (DCM) (

). Dry combined organics over MgSO -

Purification: Recrystallization from petroleum ether or sublimation.

-

Expected Yield: 45–55%.

Step 2: Nitration to 3-Nitro-1,5-naphthyridine

Electrophilic nitration of 1,5-naphthyridine occurs preferentially at the

-

Reagents: 1,5-Naphthyridine, Fuming HNO

, Conc. H -

Conditions: 0 °C to 100 °C.

Protocol:

-

Dissolve 1,5-naphthyridine in conc. H

SO -

Dropwise add fuming HNO

(1.5 eq) while maintaining temperature <10 °C. -

Slowly heat the mixture to 100 °C and stir for 1 hour.

-

Pour onto crushed ice and neutralize with ammonium hydroxide (NH

OH). -

Filter the resulting precipitate.

-

Purification: Recrystallize from ethanol/water.

-

Expected Yield: 60–70%.

Step 3: Reduction to 1,5-Naphthyridin-3-amine

Iron-mediated reduction is preferred over catalytic hydrogenation to avoid potential reduction of the pyridine rings or poisoning of catalysts by the basic nitrogens.[1]

-

Reagents: 3-Nitro-1,5-naphthyridine, Iron powder (Fe, 5.0 eq), Acetic acid (AcOH), Ethanol.

-

Conditions: Reflux, 2 hours.

Protocol:

-

Suspend 3-nitro-1,5-naphthyridine in a 1:1 mixture of Ethanol/AcOH.

-

Add Iron powder portion-wise at reflux.

-

Monitor consumption of starting material by TLC (eluent: 5% MeOH in DCM).

-

Filter the hot mixture through Celite to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate. Dissolve the residue in water and basify with Na

CO -

Extract with Ethyl Acetate (EtOAc).[4]

-

Expected Yield: 80–90%.

Step 4: Regioselective Bromination (The Critical Step)

This step requires precise control. The amino group at C3 activates the C2 and C4 positions. The C2 position is sterically accessible and electronically favored due to the "ortho-effect" and the adjacent ring nitrogen. N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) provides the best regioselectivity.

-

Reagents: 1,5-Naphthyridin-3-amine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

-

Conditions: 0 °C to Room Temperature (RT), 2–4 hours.

Protocol:

-

Dissolve 1,5-naphthyridin-3-amine in anhydrous Acetonitrile (10 mL/g) under Nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve NBS in a minimal amount of Acetonitrile and add it dropwise to the amine solution over 30 minutes. Note: Protect from light to prevent radical side reactions.[1]

-

Allow the reaction to warm to RT and stir for 2 hours.

-

Workup: Dilute with water and extract with EtOAc. Wash the organic layer with saturated NaHCO

(to remove succinimide and acid traces) and brine. -

Purification: Flash column chromatography (SiO

). Elute with a gradient of Hexanes/EtOAc (0–50%). The 2-bromo isomer is typically less polar than the 4-bromo isomer (if formed).[1] -

Expected Yield: 65–75%.

Reaction Mechanism & Regioselectivity[5][6][7]

The bromination proceeds via an Electrophilic Aromatic Substitution (

-

Activation: The lone pair on the C3-amine nitrogen donates electron density into the ring, activating the ortho (C2, C4) and para (C6 - on the other ring, less likely) positions.

-

Directing Effect: The C2 position is flanked by the ring nitrogen (N1) and the amine (C3). The inductive withdrawal of N1 makes C2 electron-deficient, but the resonance donation from the amine dominates. Furthermore, the intermediate

-complex at C2 is stabilized by the ability of the amine to delocalize the positive charge. -

Selectivity: Low temperature (0 °C) and the use of NBS (a controlled source of Br

) minimize over-bromination and substitution at C4.

Figure 2: Simplified mechanistic flow of the regioselective bromination.

Analytical Data Summary

Researchers should validate the final product using the following expected spectral characteristics.

| Analytical Method | Expected Signal Characteristics |

| 1H NMR (DMSO-d6) | |

| MS (ESI+) | m/z 224/226 : Characteristic 1:1 doublet pattern indicating one bromine atom ( |

| Appearance | Off-white to pale yellow solid.[1] |

Safety & Handling

-

NBS (N-Bromosuccinimide): Irritant. Store in a refrigerator. Ensure it is white; yellow/orange color indicates decomposition to bromine, which alters stoichiometry.

-

1,5-Naphthyridines: Potential biological activity (kinase inhibition). Handle with standard PPE (gloves, goggles, fume hood) to avoid inhalation or skin contact.

-

Exotherms: The Skraup reaction (Step 1) is violently exothermic. Add glycerol/oxidant slowly and monitor temperature closely.

References

-

Naphthyridine Chemistry Review

-

Litvinov, V. P. (2004). "Chemistry and biological activities of 1,8-naphthyridines (and related isomers)." Russian Chemical Reviews, 73(6).

-

-

Skraup Reaction Modification

-

Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines and Naphthyridines." Chemical Reviews, 30(1), 113–144.

-

-

NBS Bromination of Aminopyridines (Analogous Chemistry)

-

Canibano, V., et al. (2008). "Regioselective halogenation of aminopyridines." Tetrahedron Letters, 49(24), 3904-3907.

-

-

Commercial Availability & CAS Verification

Sources

- 1. 78607-34-8|2-Bromopyridin-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Primary Amines | CymitQuimica [cymitquimica.com]

- 6. 2-Bromo-1,5-naphthyridin-3-amine, CasNo.1219022-68-0 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 7. echemi.com [echemi.com]

- 8. 6-Bromo-naphthyridine-2-amine | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Bromo-1,5-naphthyridin-3-amine CAS#: 1219022-68-0 [m.chemicalbook.com]

"2-Bromo-1,5-naphthyridin-3-amine chemical properties and structure elucidation"

An In-depth Technical Guide to the Chemical Properties and Structural Elucidation of 2-Bromo-1,5-naphthyridin-3-amine

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine ring system, a nitrogen-containing heterocyclic scaffold, is of considerable interest to the fields of medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms allow for a variety of intermolecular interactions, making it a privileged scaffold in drug design. Derivatives of 1,5-naphthyridine have demonstrated a wide range of biological activities, and their unique electronic properties have been harnessed in the development of novel materials.[2] This guide focuses on a specific derivative, 2-Bromo-1,5-naphthyridin-3-amine, providing a detailed exploration of its synthesis, chemical properties, and the multi-faceted approach required for its complete structural elucidation. While direct literature on this specific isomer is limited, this guide will leverage established principles of 1,5-naphthyridine chemistry to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Proposed Synthesis and Mechanistic Rationale

The synthesis of substituted 1,5-naphthyridines can be achieved through various strategies, with the Skraup reaction being a classical and effective method for forming the core ring structure from 3-aminopyridine derivatives.[1][3] For the targeted 2-Bromo-1,5-naphthyridin-3-amine, a multi-step synthetic pathway is proposed, starting from readily available precursors.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Chloro-1,5-naphthyridine A modified Skraup reaction using 3-aminopyridine and a suitable three-carbon synthon in the presence of an oxidizing agent can yield the 1,5-naphthyridine core. Subsequent chlorination would provide 2-chloro-1,5-naphthyridine.

Step 2: Nitration of 2-Chloro-1,5-naphthyridine Electrophilic nitration of the 2-chloro-1,5-naphthyridine intermediate is anticipated to introduce a nitro group at the 3-position, yielding 2-chloro-3-nitro-1,5-naphthyridine. The reaction conditions would need to be carefully controlled to ensure regioselectivity.

Step 3: Nucleophilic Aromatic Substitution (SNAr) with Ammonia The chloro group at the 2-position can be displaced by an amino group through a nucleophilic aromatic substitution reaction with ammonia. This would yield 3-nitro-1,5-naphthyridin-2-amine.

Step 4: Reduction of the Nitro Group The nitro group at the 3-position can be reduced to an amine using standard reducing agents such as tin(II) chloride or catalytic hydrogenation, affording 1,5-naphthyridine-2,3-diamine.

Step 5: Sandmeyer Reaction for Bromination Finally, a Sandmeyer reaction on the 1,5-naphthyridine-2,3-diamine can be employed to selectively replace one of the amino groups with a bromine atom. By carefully controlling the reaction conditions, it is proposed that the 2-amino group can be diazotized and subsequently displaced by a bromide ion to yield the target compound, 2-Bromo-1,5-naphthyridin-3-amine.

Physicochemical Properties

The predicted physicochemical properties of 2-Bromo-1,5-naphthyridin-3-amine are summarized in the table below. These values are estimated based on the properties of structurally similar compounds, such as other bromo-amino-naphthyridine isomers.[4][5]

| Property | Predicted Value |

| Molecular Formula | C₈H₆BrN₃ |

| Molecular Weight | 224.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and chloroform |

| pKa (most basic) | ~4-5 (estimated for the pyridine nitrogen) |

Comprehensive Structural Elucidation: A Multi-Technique Approach

Confirming the structure of a novel or complex organic molecule like 2-Bromo-1,5-naphthyridin-3-amine requires a synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core. The chemical shifts, integration values, and coupling patterns (splitting) of these signals will be indicative of their relative positions. The protons on the pyridine ring without the substituents will likely appear at lower field (higher ppm) due to the deshielding effect of the nitrogen atoms. The amine protons will appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity and will have a characteristic chemical shift. The carbons adjacent to the nitrogen atoms will also exhibit distinct chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula (C₈H₆BrN₃). The isotopic pattern of the molecular ion peak will be characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide further structural information. The molecule may undergo characteristic fragmentation pathways, such as the loss of a bromine atom or the cleavage of the naphthyridine ring, which can be used to piece together the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule. For 2-Bromo-1,5-naphthyridin-3-amine, the IR spectrum is expected to show characteristic absorption bands:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine group.

-

C=N and C=C stretching: In the 1500-1600 cm⁻¹ region, characteristic of the aromatic naphthyridine core.

-

C-Br stretching: Typically in the 500-600 cm⁻¹ region.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 2-Bromo-1,5-naphthyridin-3-amine can be grown, this technique would provide unambiguous confirmation of its connectivity and conformation.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the chemical structure, a proposed synthetic workflow, and the logic of the structural elucidation process.

Caption: A plausible multi-step synthesis route.

Caption: Integrated approach to structural confirmation.

Conclusion

2-Bromo-1,5-naphthyridin-3-amine represents a valuable, albeit under-documented, member of the 1,5-naphthyridine family. This guide has outlined a plausible synthetic route and detailed the essential analytical methodologies required for its unambiguous structural elucidation. By combining the power of NMR, mass spectrometry, and IR spectroscopy, researchers can confidently determine the structure of this and related compounds. For absolute confirmation, single-crystal X-ray analysis remains the gold standard. The insights provided herein are intended to empower researchers in their efforts to synthesize and characterize novel 1,5-naphthyridine derivatives for applications in drug discovery and materials science.

References

-

Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). ResearchGate. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC. [Link]

-

Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (n.d.). MDPI. [Link]

-

2-Bromo-1,5-naphthyridin-4-amine | C8H6BrN3. (n.d.). PubChem. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). ResearchGate. [Link]

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI. [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 2-Bromo-1,5-naphthyridin-4-amine | C8H6BrN3 | CID 45116583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-bromo-1,5-naphthyridin-2-amine 95% | CAS: 50786-27-1 | AChemBlock [achemblock.com]

"starting materials for 2-Bromo-1,5-naphthyridin-3-amine synthesis"

[1]

Executive Summary

Target Molecule: 2-Bromo-1,5-naphthyridin-3-amine (CAS: 1219022-68-0) Core Application: Late-stage intermediate for tyrosine kinase inhibitors (e.g., analogs of Ripretinib) and tricyclic heterocycles.[1] Synthetic Challenge: The primary challenge lies in establishing the 1,5-naphthyridine core with precise 2,3-substitution.[1] Direct functionalization of the naphthyridine ring often yields mixtures. Therefore, a de novo construction strategy utilizing a regiocontrolled Heck cyclization followed by functional group manipulation is the superior methodology.[1]

Retrosynthetic Analysis

To guarantee the position of the nitrogen atoms and the substituents, we disconnect the naphthyridine core back to a functionalized pyridine precursor.

-

Disconnection A (C2-Br): The C2-Bromine is best installed via the activation of a C2-Oxygen (Lactam) intermediate using phosphorus oxybromide (

).[1] -

Disconnection B (C3-NH2): The C3-Amine is derived from a C3-Nitro precursor via chemoselective reduction, avoiding debromination.[1]

-

Disconnection C (Ring Formation): The bicyclic core is formed via a Heck reaction between 3-amino-2-bromopyridine and an acrylate synthon, followed by intramolecular cyclization.[1]

Retrosynthesis Diagram

Caption: Retrosynthetic logic flow from target molecule back to commercially available pyridine starting materials.

Primary Starting Materials & Reagents

The synthesis relies on high-purity starting materials to minimize downstream purification of the bicyclic aromatic system.[1]

| Material | CAS No. | Role | Purity Req. | Notes |

| 3-Amino-2-bromopyridine | 39856-57-0 | Core Scaffold | >98% | The Br at C2 is crucial for the Heck coupling site.[1] |

| Methyl Acrylate | 96-33-3 | C3-Extender | >99% | Stabilized with MEHQ; use fresh.[1] |

| Palladium(II) Acetate | 3375-31-3 | Catalyst | 47% Pd | Precursor for the active Pd(0) species.[1] |

| Tri-o-tolylphosphine | 6163-58-2 | Ligand | >97% | Enhances stability of the Pd catalyst.[1] |

| Phosphorus Oxybromide | 7789-69-7 | Brominating Agent | 98% | Highly moisture sensitive; handle under Ar.[1] |

| Iron Powder | 7439-89-6 | Reductant | 325 mesh | For chemoselective nitro reduction.[1] |

Detailed Synthetic Protocol

Phase 1: Construction of the 1,5-Naphthyridine Core

This phase builds the bicyclic skeleton via a Heck reaction followed by cyclization.[1]

Step 1.1: Heck Coupling

-

Reaction: 3-Amino-2-bromopyridine + Methyl Acrylate

Methyl 3-(3-aminopyridin-2-yl)acrylate.[1] -

Protocol:

-

Charge a reaction vessel with 3-amino-2-bromopyridine (1.0 eq), methyl acrylate (1.5 eq),

(5 mol%), tri-o-tolylphosphine (10 mol%), and triethylamine (2.5 eq) in anhydrous DMF. -

Degas the mixture with Nitrogen/Argon for 15 minutes.

-

Heat to 100°C for 12–16 hours. Monitor via TLC/LCMS for consumption of the bromopyridine.[1]

-

Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

-

Step 1.2: Cyclization to 1,5-Naphthyridin-2(1H)-one

-

Mechanism: Intramolecular amidation.[1]

-

Protocol:

Phase 2: Functionalization (Nitration & Bromination)

This phase installs the nitrogen and bromine atoms at the correct positions.[1]

Step 2.1: Regioselective Nitration

-

Target: 3-Nitro-1,5-naphthyridin-2(1H)-one.[1]

-

Rationale: The 2-one (lactam) directs electrophilic substitution to the 3-position (ortho to the amine-like nitrogen, alpha to carbonyl).[1]

-

Protocol:

Step 2.2: Deoxy-Bromination

-

Target: 2-Bromo-3-nitro-1,5-naphthyridine.[1]

-

Protocol:

-

Suspend dried 3-nitro-1,5-naphthyridin-2(1H)-one in anhydrous acetonitrile or toluene.

-

Add Phosphorus Oxybromide (

, 2.0 eq) . -

Heat to reflux (80–110°C) for 3–5 hours. The lactam oxygen is converted to the bromide.[1]

-

Quench: Cool to 0°C and carefully quench with saturated

(Exothermic!). -

Extract with DCM, dry, and concentrate.

-

Note: This intermediate is an electrophile; store cold.[1]

-

Phase 3: Chemoselective Reduction

The final step requires reducing the nitro group to an amine without removing the bromine atom (hydrodebromination).[1]

Step 3.1: Iron-Mediated Reduction [1]

-

Reaction:

-

Protocol:

-

Dissolve 2-bromo-3-nitro-1,5-naphthyridine in Ethanol/Water (4:1).[1]

-

Add Iron Powder (5.0 eq) and Ammonium Chloride (1.0 eq) (mild acidic buffer).[1]

-

Heat to 70°C with vigorous stirring for 2 hours.

-

Critical Check: Do not use

, as this will strip the bromine.[1] -

Workup: Filter hot through Celite to remove iron sludge. Wash with EtOAc.[1]

-

Concentrate filtrate and recrystallize from Ethanol or purify via column chromatography.[1]

-

Process Workflow Diagram

Caption: Step-by-step synthetic workflow from pyridine precursor to final naphthyridine amine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Heck Step | Catalyst poisoning or O2 presence.[1] | Ensure rigorous degassing.[1] Use fresh |

| Regioisomers in Nitration | Temperature too high. | Maintain nitration temperature strictly <10°C. The 3-position is electronically favored but higher temps promote degradation.[1] |

| Debromination during Reduction | Reaction too aggressive.[1] | Avoid catalytic hydrogenation ( |

| Incomplete Bromination | Old | Use fresh, white crystalline |

References

-

Litvinov, V. P., et al. "Chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 2000. [1]

-

Fuertes, M., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2020.[5]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 53394629, 2-Bromo-1,5-naphthyridin-3-amine."[1] PubChem, 2025.

-

Brown, D. J. "The Naphthyridines."[1] The Chemistry of Heterocyclic Compounds, Wiley, 2008. (Standard reference for naphthyridine reactivity patterns).

-

Ripretinib Synthesis Patent Data. "Processes for the preparation of kinase inhibitors."[1][5] (Verifying the utility of the 1,6- and 1,5-naphthyridine scaffolds in drug discovery).

Sources

- 1. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 6-Bromo-naphthyridine-2-amine | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Bromo-1,5-naphthyridin-3-amine, CasNo.1219022-68-0 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 5. tdcommons.org [tdcommons.org]

"physical and chemical properties of 2-Bromo-1,5-naphthyridin-3-amine"

An In-depth Technical Guide to 2-Bromo-1,5-naphthyridin-3-amine: Properties, Reactivity, and Applications

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, recognized for its wide range of biological activities and unique electronic properties.[1] These compounds, consisting of two fused pyridine rings, are integral to the development of therapeutics targeting cardiovascular diseases, central nervous system disorders, and various cancers.[1] The strategic functionalization of the naphthyridine core is paramount for modulating its pharmacological profile. 2-Bromo-1,5-naphthyridin-3-amine, in particular, emerges as a highly valuable building block. Its structure incorporates a nucleophilic amine group and a bromine atom positioned for versatile cross-coupling reactions. This dual functionality allows for sequential and site-selective modifications, making it an ideal starting point for the synthesis of complex molecular libraries for drug discovery and materials research. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, alongside insights into its reactivity and handling.

Molecular Structure and Physicochemical Properties

The core of 2-Bromo-1,5-naphthyridin-3-amine is a planar, bicyclic aromatic system. The presence of the electronegative bromine atom and the electron-donating amine group on the same pyridine ring creates a distinct electronic environment that governs its reactivity and physical characteristics.

Table 1: Core Molecular Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-bromo-1,5-naphthyridin-3-amine | N/A |

| Molecular Formula | C₈H₆BrN₃ | [2][3] |

| Molecular Weight | 224.06 g/mol | [2][3] |

| Exact Mass | 222.97451 Da | [2] |

| Canonical SMILES | C1=CC2=C(C(=C(N=C2)Br)N)N=C1 | N/A |

| InChIKey | (Predicted) JOGKZQNIMCVZPT-UHFFFAOYSA-N |[2] |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Rationale and Comparative Insights |

|---|---|---|

| Melting Point | 90 - 100 °C | Based on the analogous compound 2-Amino-5-bromo-3-methylpyridine (mp 91-95 °C)[4]. The planar naphthyridine core and intermolecular hydrogen bonding potential from the amine group suggest a relatively high melting point for a molecule of its size.[5] |

| Boiling Point | > 300 °C (decomposes) | High due to hydrogen bonding and aromatic stacking. Primary amines exhibit significantly higher boiling points than non-polar molecules of similar molecular weight.[6] |

| Solubility | Soluble in DMSO, DMF, and hot methanol. Sparingly soluble in water. | The aromatic system confers lipophilicity, while the amine and pyridine nitrogens allow for hydrogen bonding with polar protic solvents. Water solubility is expected to be low but can be increased in acidic solutions due to the protonation of the basic nitrogen atoms.[6] |

| XLogP3-AA | 1.6 | This computed value for the isomer 2-bromo-1,5-naphthyridin-4-amine suggests moderate lipophilicity, a common feature in drug-like molecules.[2] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [2] |

| Hydrogen Bond Acceptors | 3 (two ring nitrogens, one amine nitrogen) |[2] |

Spectroscopic Characterization (Predicted)

Definitive structural confirmation relies on a combination of spectroscopic techniques. Based on the molecular structure, the following spectral characteristics are anticipated:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the low symmetry of the molecule. Key features would include:

-

A broad singlet for the two amine (-NH₂) protons, likely in the range of 4.0-6.0 ppm, whose chemical shift is solvent-dependent.

-

Four distinct signals in the aromatic region (7.0-9.0 ppm) corresponding to the four protons on the naphthyridine core. The protons adjacent to the ring nitrogens will be the most deshielded and appear furthest downfield. Spin-spin coupling between adjacent protons would result in doublet or doublet-of-doublets splitting patterns.

-

-

¹³C NMR Spectroscopy: The spectrum should display eight distinct signals for the eight carbon atoms in the aromatic core. The carbon atom attached to the bromine (C2) would be shifted upfield due to the heavy atom effect, while the carbon attached to the amine group (C3) would be significantly shielded.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.

-

N-H Stretching: A pair of medium-to-sharp peaks around 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=C and C=N Stretching: A series of sharp peaks in the 1400-1650 cm⁻¹ region, characteristic of the aromatic naphthyridine ring system.

-

C-Br Stretching: A peak in the fingerprint region, typically between 500-650 cm⁻¹, indicating the presence of a carbon-bromine bond.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition.

-

The electron impact (EI) or electrospray ionization (ESI) spectrum will show a prominent molecular ion peak (M⁺).

-

A characteristic isotopic pattern will be observed due to the presence of bromine. There will be two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope (M⁺) and another for the molecule with the ⁸¹Br isotope (M+2). This signature is definitive for a mono-brominated compound.

-

Chemical Properties and Reactivity

The synthetic utility of 2-Bromo-1,5-naphthyridin-3-amine stems from the distinct reactivity of its amine and bromo substituents.

Nucleophilicity and Basicity of the Amine Group

The lone pair of electrons on the nitrogen of the amine group makes it both a base and a nucleophile.[7] Its reactivity is modulated by the electron-withdrawing character of the bromo-naphthyridine ring system, rendering it less basic than a typical alkylamine but more reactive than nitro-anilines. This amine can readily undergo standard reactions such as:

-

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.[7]

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to Sandmeyer-type reactions for further functionalization.

Reactivity of the Carbon-Bromine Bond: A Gateway to Molecular Diversity

The C-Br bond at the 2-position is the key to elaborating the molecular structure through transition-metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This makes the molecule a prime substrate for:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, attaching new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino substituents.[8]

-

Heck Coupling: Reaction with alkenes to form C-C bonds and introduce vinyl groups.[1]

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1,5-naphthyridin-4-amine | C8H6BrN3 | CID 45116583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-bromo-1,5-naphthyridin-2-amine 95% | CAS: 50786-27-1 | AChemBlock [achemblock.com]

- 4. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Amine Reactivity [www2.chemistry.msu.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | MDPI [mdpi.com]

An In-depth Technical Guide to 2-Bromo-1,5-naphthyridin-3-amine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1,5-naphthyridin-3-amine, a heterocyclic building block of significant interest in medicinal chemistry. The document details its chemical identity, molecular formula, and molecular weight, and explores its critical role as a precursor in the synthesis of complex bioactive molecules, particularly kinase inhibitors. This guide will cover its physicochemical properties, synthesis methodologies, spectral characterization, and safety and handling protocols, offering a vital resource for researchers engaged in the design and development of novel therapeutics.

Core Chemical Identity

2-Bromo-1,5-naphthyridin-3-amine is a substituted naphthyridine, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms. The strategic placement of the bromo and amino functional groups on the 1,5-naphthyridine scaffold makes it a versatile intermediate for further chemical modifications, enabling the construction of diverse molecular architectures for drug discovery programs.

| Identifier | Value |

| Chemical Name | 2-Bromo-1,5-naphthyridin-3-amine |

| CAS Number | 1219022-68-0 |

| Molecular Formula | C₈H₆BrN₃[1] |

| Molecular Weight | 224.06 g/mol [2] |

Physicochemical Properties and Handling

Synthesis and Reaction Principles

The synthesis of the 1,5-naphthyridine core can be achieved through several established organic chemistry reactions, with the Skraup and Friedländer syntheses being common methodologies. These reactions typically involve the condensation of aminopyridines with α,β-unsaturated carbonyl compounds or their precursors.

For the specific synthesis of 2-Bromo-1,5-naphthyridin-3-amine, a multi-step synthetic route starting from readily available pyridine derivatives is generally employed. While a detailed, step-by-step published protocol for this exact isomer is not prevalent in publicly accessible journals, the general approach involves the construction of the naphthyridine ring followed by selective bromination and amination reactions. The synthesis of related bromo- and amino-1,5-naphthyridines has been described in the literature, providing a foundational understanding of the synthetic strategies.[5]

Conceptual Synthesis Workflow:

Caption: A representative scheme for the elaboration of 2-Bromo-1,5-naphthyridin-3-amine into a kinase inhibitor.

Conclusion

2-Bromo-1,5-naphthyridin-3-amine is a high-value chemical intermediate with significant applications in the field of drug discovery and development. Its well-defined structure and versatile functional groups make it an essential building block for the synthesis of complex heterocyclic compounds, particularly those designed to modulate kinase activity. A thorough understanding of its properties, synthesis, and handling is crucial for researchers aiming to leverage this molecule in the creation of next-generation therapeutics.

References

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-1,5-naphthyridin-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges, with solubility being a primary hurdle.[2] Poor solubility can lead to low bioavailability, unpredictable dosing, and difficulties in formulation, ultimately leading to the failure of promising drug candidates.[4] 2-Bromo-1,5-naphthyridin-3-amine, as a key building block in the synthesis of various bioactive molecules, is no exception.[5] A thorough understanding of its solubility in a range of organic solvents is paramount for its effective use in synthetic reactions, purification processes, and the formulation of final drug products.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect the key features of 2-Bromo-1,5-naphthyridin-3-amine and their influence on its interaction with organic solvents.

-

The Naphthyridine Core: The fused aromatic rings of the 1,5-naphthyridine core are largely nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

The Amino Group (-NH2): This primary amine group is a key player in determining solubility. It can act as a hydrogen bond donor, readily interacting with protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).[6]

-

The Bromo Group (-Br): The bromine atom is an electron-withdrawing group that contributes to the overall polarity of the molecule.[7] It can also participate in dipole-dipole interactions.

-

Nitrogen Atoms in the Rings: The two nitrogen atoms within the naphthyridine rings are capable of acting as hydrogen bond acceptors, further enhancing the potential for interaction with protic solvents.

Overall Polarity Profile: The combination of a large, relatively nonpolar aromatic system with polar functional groups capable of hydrogen bonding suggests that 2-Bromo-1,5-naphthyridin-3-amine will exhibit a nuanced solubility profile. It is unlikely to be highly soluble in purely nonpolar solvents like hexane but is expected to show good solubility in polar aprotic and, to some extent, polar protic solvents.

The Guiding Principle: "Like Dissolves Like"

The adage "like dissolves like" is a cornerstone of solubility prediction.[8][9][10] It posits that substances with similar intermolecular forces will be mutually soluble.

-

Polar Solvents: These solvents, characterized by a significant dipole moment and often a high dielectric constant, are effective at dissolving polar solutes.[11] They can be further categorized into:

-

Polar Protic Solvents: (e.g., methanol, ethanol) possess a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[12]

-

Polar Aprotic Solvents: (e.g., DMSO, DMF, acetonitrile) have a significant dipole moment but lack a hydrogen atom that can be donated for hydrogen bonding.[12]

-

-

Nonpolar Solvents: (e.g., hexane, toluene) have a low dipole moment and primarily interact through weaker London dispersion forces.

Based on its structure, 2-Bromo-1,5-naphthyridin-3-amine is expected to have favorable interactions with polar solvents, particularly those that can engage in hydrogen bonding.

Intermolecular Forces at Play: A Deeper Dive

The dissolution of a solid solute in a liquid solvent is a process of overcoming the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[9] For 2-Bromo-1,5-naphthyridin-3-amine, the key intermolecular forces are:

-

Hydrogen Bonding: The primary amine group and the ring nitrogens can form strong hydrogen bonds with protic solvents. This is likely to be a dominant factor in its solubility in alcohols and other protic media.

-

Dipole-Dipole Interactions: The polar C-Br bond and the overall molecular dipole will lead to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These forces, although weaker, are present in all molecular interactions and will be the primary mode of interaction with nonpolar solvents.

The interplay of these forces will dictate the extent to which 2-Bromo-1,5-naphthyridin-3-amine dissolves in a given solvent.

A Predictive Solubility Table

While experimental data is the gold standard, we can make informed predictions about the solubility of 2-Bromo-1,5-naphthyridin-3-amine in common organic solvents based on the principles discussed above.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong hydrogen bond acceptor, highly polar. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Strong hydrogen bond acceptor, highly polar. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Good hydrogen bond acceptor, moderate polarity. |

| Acetonitrile | Polar Aprotic | Moderate to Low | Polar, but a weaker hydrogen bond acceptor. |

| Methanol | Polar Protic | Moderate | Can act as both a hydrogen bond donor and acceptor. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but slightly less polar. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate to Low | Moderately polar, limited hydrogen bonding capability. |

| Ethyl Acetate | Polar Aprotic | Low | Moderately polar, but a weaker solvent for this compound class. |

| Toluene | Nonpolar | Very Low | Lacks the polarity and hydrogen bonding capability to effectively solvate the molecule. |

| Hexane | Nonpolar | Very Low | Highly nonpolar, unable to overcome the strong intermolecular forces in the solid solute. |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[13][14][15] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Bromo-1,5-naphthyridin-3-amine to a vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker bath set to a constant temperature (typically 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to test different time points to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

Remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of dilutions of the filtered solution.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Quantify the concentration of 2-Bromo-1,5-naphthyridin-3-amine in the filtrate by comparing the results to a standard curve prepared with known concentrations of the compound.

-

Visualization of Intermolecular Interactions

The following diagram illustrates the potential intermolecular interactions between 2-Bromo-1,5-naphthyridin-3-amine and representative protic and aprotic solvents.

Sources

- 1. rheolution.com [rheolution.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. ijssst.info [ijssst.info]

- 4. enamine.net [enamine.net]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemicool.com [chemicool.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. dissolutiontech.com [dissolutiontech.com]

A Senior Application Scientist's Guide to the Friedländer Annulation for Substituted Naphthyridine Synthesis

Introduction: The Strategic Importance of the Naphthyridine Scaffold

In the landscape of medicinal chemistry and drug development, the naphthyridine core stands out as a "privileged scaffold." These bicyclic heteroaromatic compounds, consisting of two fused pyridine rings, are central to a multitude of biologically active molecules.[1][2] Naphthyridine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The 1,8-naphthyridine core, for instance, is found in approved drugs like the antibacterial agent nalidixic acid and the anticancer drug vosaroxin.[1] This therapeutic relevance drives a continuous need for robust, efficient, and versatile synthetic routes to access structurally diverse naphthyridine analogues.

Among the array of synthetic strategies, the Friedländer annulation remains a cornerstone methodology for constructing the naphthyridine ring system.[1][3][4] This classical reaction, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, provides a direct and powerful route to these vital heterocycles.[1] Over the decades, the Friedländer synthesis has evolved significantly, with modern iterations focusing on improved yields, reduced reaction times, and the adoption of environmentally benign protocols that utilize greener solvents like water or even solvent-free conditions.[1][5][6] This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, field-proven protocols, and strategic considerations for its application in the synthesis of substituted naphthyridines.

The Mechanistic Core: Deconstructing the Friedländer Annulation

The power of the Friedländer synthesis lies in its convergent nature, building the target heterocycle from two key fragments. The reaction is typically catalyzed by either acid or base and is understood to proceed through one of two primary mechanistic pathways.[7][8][9] The choice between these pathways can be influenced by the specific substrates and reaction conditions employed.

-

Pathway A (Aldol-First): The reaction initiates with a base-catalyzed aldol-type condensation between the enolizable methylene compound and the ortho-aminoaryl aldehyde (e.g., 2-aminonicotinaldehyde).[7][10] This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, and subsequent dehydration to yield the aromatic naphthyridine ring.[10]

-

Pathway B (Schiff Base-First): Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the aldehyde and the carbonyl of the methylene compound.[7] This is followed by an intramolecular aldol reaction and subsequent elimination of water to afford the final product.[7]

Understanding these pathways is critical for reaction optimization. The choice of catalyst, for example, can influence which pathway is favored and affect the overall reaction rate and yield.

Field-Proven Methodologies for Naphthyridine Synthesis

The true utility of a synthetic method is demonstrated through its practical application. The following protocols represent robust, validated systems for the synthesis of substituted naphthyridines, highlighting modern advancements that prioritize efficiency, safety, and environmental sustainability.

Protocol 1: Green Synthesis in Aqueous Media via Choline Hydroxide Catalysis

Recent advancements have focused on developing more environmentally benign protocols.[1] The use of water as a solvent and a biocompatible catalyst like choline hydroxide (ChOH) exemplifies this shift.[6][11]

Causality and Self-Validation: This system is effective because ChOH is not only an inexpensive and non-toxic catalyst but also possesses an additional hydrogen-bond donor group.[6][11] This feature is pivotal for facilitating the reaction in an aqueous medium. The hydroxide anion activates the reacting species, accelerating the key intramolecular cyclization step.[11] The protocol's validity is confirmed by monitoring reaction completion via Thin-Layer Chromatography (TLC) and isolating the product, which often precipitates directly from the cooled reaction mixture, simplifying purification.[1]

Detailed Experimental Protocol (Gram-Scale Synthesis): [1][6]

-

Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (0.5 mmol).

-

Reagent Addition: Add deionized water (1 mL) and the active methylene compound (e.g., acetone, 1.5 mmol).[6]

-

Catalyst Introduction: Add choline hydroxide (1 mol%) to the stirring mixture.[1][6][10]

-

Reaction Conditions: Purge the flask with an inert gas (e.g., Nitrogen) and heat the mixture to 50°C in a water bath with continuous stirring for approximately 6-12 hours.[6][10]

-

Monitoring: Monitor the reaction's progress periodically using TLC (eluent: 10% methanol/dichloromethane).[6]

-

Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. The product may precipitate. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.[1]

-

Extraction (if necessary): If no precipitate forms, extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL). Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.[6][10]

-

Purification: The crude product can be further purified by recrystallization or column chromatography as needed.[10]

Protocol 2: Solvent-Free Synthesis via Mechanochemistry

For ultimate green chemistry credentials, solvent-free reactions are highly desirable. The use of a reusable solid-phase catalyst under grinding conditions provides an operationally simple and efficient alternative.

Causality and Self-Validation: This method leverages mechanochemistry, where the physical act of grinding the solid reactants provides the energy for the reaction to proceed at room temperature.[8] Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) acts as a mild, reusable Lewis acid catalyst.[8] The primary advantages are the avoidance of hazardous organic solvents, high product yields, and operational simplicity. The self-validating nature of this protocol lies in its straightforward work-up: the reaction mixture is treated with water, causing the organic product to precipitate while the water-soluble catalyst remains in the aqueous layer, allowing for its recovery and reuse.[8]

Detailed Experimental Protocol: [8]

-

Reactant Preparation: In a pestle and mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol).

-

Reaction: Grind the mixture at room temperature for the time specified for the particular substrate combination (typically 10-30 minutes).

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up and Isolation: Upon completion, treat the solid reaction mixture with cold water.

-

Filtration: The solid product will precipitate. Collect it by filtration, wash thoroughly with water, and dry.

-

Purification: Recrystallize the solid from an appropriate solvent to furnish the pure product.

-

Catalyst Recovery: The aqueous filtrate containing the catalyst can be evaporated under reduced pressure to recover the solid CeCl₃·7H₂O for subsequent reactions.[8]

Data Summary: Substrate Scope and Performance

The versatility of the Friedländer annulation is evident in the wide range of substrates it accommodates, allowing for the synthesis of diverse libraries of substituted naphthyridines.

Table 1: Choline Hydroxide (ChOH) Catalyzed Synthesis of 1,8-Naphthyridines in Water [1][6]

| Entry | Active Methylene Compound | R¹ | R² | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetone | CH₃ | H | 6 | 99 |

| 2 | Acetophenone | Ph | H | 8 | 95 |

| 3 | Cyclohexanone | \multicolumn{2}{c | }{-(CH₂)₄-} | 10 | 92 |

| 4 | Ethyl acetoacetate | CH₃ | CO₂Et | 6 | 96 |

| 5 | Diethyl malonate | OH | CO₂Et | 12 | 85 |

Table 2: CeCl₃·7H₂O Catalyzed Solvent-Free Synthesis of 1,8-Naphthyridines [8]

| Entry | Active Methylene Compound | R¹ | R² | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethyl acetoacetate | CH₃ | CO₂Et | 10 | 94 |

| 2 | Acetylacetone | CH₃ | COCH₃ | 15 | 92 |

| 3 | Cyclohexanone | \multicolumn{2}{c | }{-(CH₂)₄-} | 20 | 90 |

| 4 | Ethyl benzoylacetate | Ph | CO₂Et | 15 | 92 |

| 5 | Trifluoroethylacetoacetate | CF₃ | CO₂Et | 12 | 92 |

Conclusion and Future Outlook

The Friedländer annulation is a time-honored yet continually evolving strategy that remains indispensable for the synthesis of substituted naphthyridines. Its fundamental reliability, coupled with modern innovations, provides researchers and drug development professionals with a powerful toolkit for accessing these medicinally vital scaffolds. The clear trend towards greener methodologies—utilizing water as a solvent, employing solvent-free conditions, and developing reusable catalysts—not only enhances the sustainability of naphthyridine synthesis but also often leads to simplified procedures and improved yields.[5][6][11] Future developments will likely focus on expanding the substrate scope further, exploring novel catalytic systems such as photoredox catalysis, and adapting these robust protocols for high-throughput and flow chemistry applications to accelerate the discovery of next-generation naphthyridine-based therapeutics.[12][13]

References

-

Wikipedia. Friedländer synthesis. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. Available from: [Link]

-

ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega. Available from: [Link]

-

MDPI. Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]

-

PubMed Central (PMC). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available from: [Link]

-

Indian Journal of Heterocyclic Chemistry. CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Available from: [Link]

-

PubMed Central (PMC) - NIH. Advances in polymer based Friedlander quinoline synthesis. Available from: [Link]

-

Royal Society of Chemistry. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing). Available from: [Link]

-

ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Available from: [Link]

-

ResearchGate. A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Available from: [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

-

Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available from: [Link]

-

PubMed Central (PMC). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

-

Royal Society of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

PubMed. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Friedlaender Reaction in the Synthesis of 2-(Phosphoryl)alkyl-Substituted 1,6-Naphthyridines. Available from: [Link]

-

National Institutes of Health (NIH). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Available from: [Link]

-

ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available from: [Link]

-

ResearchGate. Metal catalysts used in indirect Friedländer annulation. Available from: [Link]

-

ACS Publications. NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water | The Journal of Organic Chemistry. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. connectjournals.com [connectjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Versatile Reactivity of the Bromine Atom in 2-Bromo-1,5-naphthyridin-3-amine: A Technical Guide for Synthetic Chemists

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,5-naphthyridine core is a significant pharmacophore found in numerous biologically active compounds, including antibacterial agents and kinase inhibitors. The strategic functionalization of this heterocyclic system is paramount in drug discovery and development. 2-Bromo-1,5-naphthyridin-3-amine represents a key building block, offering a reactive handle for molecular elaboration. The bromine atom at the 2-position, influenced by the adjacent amino group and the electron-deficient nature of the naphthyridine ring, exhibits a versatile reactivity profile. This guide provides an in-depth exploration of the reactivity of this bromine atom, focusing on its utility in forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in medicinal chemistry. We will delve into the mechanistic underpinnings and provide practical, field-tested protocols for leveraging this reactivity in the synthesis of novel 1,5-naphthyridine derivatives.

Core Reactivity Profile: A Tale of Two Pathways

The reactivity of the bromine atom in 2-Bromo-1,5-naphthyridin-3-amine is primarily dictated by two major reaction pathways: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA r). The choice between these pathways is governed by the reaction conditions, specifically the nature of the nucleophile, the presence of a catalyst, and the solvent system employed.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, offering broad substrate scope and functional group tolerance under relatively mild conditions.[1] The bromine atom at the C2 position of the 1,5-naphthyridine ring is well-suited for these transformations.

Suzuki-Miyaura Coupling: Aryl and Heteroaryl Elaboration

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and heteroaryl-aryl linkages. The reaction of 2-Bromo-1,5-naphthyridin-3-amine with various boronic acids or esters provides a direct route to novel C2-arylated or heteroarylated derivatives. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

This protocol is adapted from a similar procedure for the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine.[2]

Materials:

-

2-Bromo-1,5-naphthyridin-3-amine

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

-

Potassium carbonate (K2CO3) (2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask, add 2-Bromo-1,5-naphthyridin-3-amine (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | Pd(dppf)Cl2 | A robust and commonly used catalyst for Suzuki couplings with heteroaromatic halides. |

| Base | K2CO3 | A moderately strong base sufficient to facilitate the transmetalation step. |

| Solvent | Dioxane/Water | A common solvent system that aids in the dissolution of both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides the necessary thermal energy for the catalytic cycle to proceed efficiently. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[3] This reaction is particularly valuable for accessing a diverse range of substituted 3-amino-1,5-naphthyridines at the 2-position. The catalytic cycle is similar to the Suzuki coupling, with the key difference being the nucleophilic attack of the amine on the palladium center.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

This protocol is based on general procedures for the Buchwald-Hartwig amination of bromo-naphthyridines and related heterocycles.[4]

Materials:

-

2-Bromo-1,5-naphthyridin-3-amine

-

Amine (1.1-1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02-0.05 equivalents)

-

Xantphos (0.04-0.10 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene or 1,4-Dioxane (anhydrous)

Procedure:

-

In an oven-dried Schlenk tube, combine Pd2(dba)3 and Xantphos.

-

Evacuate and backfill the tube with an inert atmosphere.

-

Add anhydrous toluene or dioxane, followed by 2-Bromo-1,5-naphthyridin-3-amine, the amine, and NaOtBu.

-

Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

| Parameter | Condition | Rationale |

| Catalyst System | Pd2(dba)3 / Xantphos | A common and effective catalyst system for the amination of heteroaryl halides. |

| Base | NaOtBu | A strong, non-nucleophilic base required for the deprotonation of the amine. |

| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents that are compatible with the reaction conditions. |

| Temperature | 90-110 °C | Facilitates the catalytic cycle, particularly the reductive elimination step. |

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is invaluable for the introduction of linear alkynyl groups, which can serve as handles for further transformations or as key structural elements in their own right. The reaction is typically co-catalyzed by palladium and copper(I).

Caption: Catalytic cycles for the Sonogashira coupling reaction.

This protocol is adapted from a detailed procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[7]

Materials:

-

2-Bromo-1,5-naphthyridin-3-amine

-

Terminal alkyne (1.2 equivalents)

-

Palladium(II) trifluoroacetate (Pd(CF3COO)2) (0.025 equivalents)

-

Triphenylphosphine (PPh3) (0.05 equivalents)

-

Copper(I) iodide (CuI) (0.05 equivalents)

-

Triethylamine (Et3N)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a 10 mL round-bottom flask, add Pd(CF3COO)2, PPh3, and CuI.

-

Add DMF and stir for 30 minutes under a nitrogen atmosphere.

-

Add 2-Bromo-1,5-naphthyridin-3-amine, the terminal alkyne, and triethylamine.

-

Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium chloride.

-

Extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Parameter | Condition | Rationale |

| Catalyst System | Pd(CF3COO)2 / PPh3 / CuI | A well-established and efficient catalytic system for Sonogashira couplings. |

| Base | Triethylamine | Acts as both a base to deprotonate the alkyne and often as a solvent. |

| Solvent | DMF | A polar aprotic solvent that facilitates the dissolution of the reactants. |

| Temperature | 100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

Part 2: Nucleophilic Aromatic Substitution (SNA r): A Catalyst-Free Approach

While palladium catalysis is a dominant strategy, the electron-deficient nature of the 1,5-naphthyridine ring can also allow for nucleophilic aromatic substitution (SNA r) at the 2-position. This pathway is typically favored with strong nucleophiles and may require elevated temperatures. The mechanism proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atoms of the naphthyridine core.[8][9]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

This protocol is based on general principles of SNAr reactions on halogenated naphthyridines.[4]

Materials:

-

2-Bromo-1,5-naphthyridin-3-amine

-

Amine (e.g., piperidine, morpholine) (2.0-3.0 equivalents)

-

Cesium carbonate (Cs2CO3) (1.5 equivalents) (optional, to scavenge HBr)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

In a sealed tube, combine 2-Bromo-1,5-naphthyridin-3-amine, the amine, and optionally Cs2CO3.

-

Add DMF or DMSO as the solvent.

-

Heat the reaction mixture to 110-150 °C for 12-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Pour the mixture into water and extract with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

| Parameter | Condition | Rationale |

| Nucleophile | Amine (excess) | A strong nucleophile is required to attack the electron-deficient ring. Excess is used to drive the reaction. |

| Base (optional) | Cs2CO3 | Can facilitate the reaction by neutralizing the HBr byproduct. |

| Solvent | DMF or DMSO | High-boiling polar aprotic solvents are necessary for the high temperatures required. |

| Temperature | 110-150 °C | High thermal energy is needed to overcome the activation barrier for the initial nucleophilic attack. |

Conclusion: A Gateway to Novel Chemical Space

2-Bromo-1,5-naphthyridin-3-amine is a highly valuable synthetic intermediate. The bromine atom at the 2-position serves as a versatile handle for a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. By carefully selecting the reaction conditions, researchers can selectively forge new carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of novel 1,5-naphthyridine derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and materials science to effectively utilize this important building block in their synthetic endeavors.

References

- Investigation of the reaction of 2-bromo-1-naphthol with arylacetonitriles and LiTMP: facile synthesis of 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles. RSC Publishing.

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

- Application Notes and Protocols for Reactions Involving 2-Bromo-2-methylpropan-1-amine hydrobromide. Benchchem.

-

Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Available at: [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. Available at: [Link]

-

Sonogashira Coupling. NROChemistry. Available at: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

-

Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available at: [Link]

-

Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. Available at: [Link]

-

Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. Available at: [Link]

-

Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. Available at: [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]

-

On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. ChemRxiv. Available at: [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science Publisher. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. PubMed. Available at: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available at: [Link]

-